molecular formula C9H6F4O3S B13027496 7-Fluoro-3-hydroxy-6-(trifluoromethyl)-2,3-dihydrobenzo[B]thiophene 1,1-dioxide

7-Fluoro-3-hydroxy-6-(trifluoromethyl)-2,3-dihydrobenzo[B]thiophene 1,1-dioxide

Cat. No.: B13027496
M. Wt: 270.20 g/mol
InChI Key: XMEVTHHLYFLYLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Fluoro-3-hydroxy-6-(trifluoromethyl)-2,3-dihydrobenzo[B]thiophene 1,1-dioxide is a complex organic compound that belongs to the class of benzothiadiazine derivatives This compound is characterized by the presence of fluorine and trifluoromethyl groups, which impart unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Fluoro-3-hydroxy-6-(trifluoromethyl)-2,3-dihydrobenzo[B]thiophene 1,1-dioxide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzothiadiazine Ring: The initial step involves the formation of the benzothiadiazine ring structure through cyclization reactions. This can be achieved using appropriate starting materials such as substituted anilines and sulfur sources under controlled conditions.

    Introduction of Fluorine and Trifluoromethyl Groups: The introduction of fluorine and trifluoromethyl groups is achieved through electrophilic fluorination and trifluoromethylation reactions. These reactions often require the use of specialized reagents such as Selectfluor and trifluoromethyl iodide, along with catalysts to facilitate the reactions.

    Hydroxylation: The hydroxyl group is introduced through hydroxylation reactions, which can be carried out using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

7-Fluoro-3-hydroxy-6-(trifluoromethyl)-2,3-dihydrobenzo[B]thiophene 1,1-dioxide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides and sulfones using oxidizing agents like hydrogen peroxide or peracids.

    Reduction: Reduction reactions can convert the compound into its corresponding sulfide form using reducing agents such as lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzothiadiazine ring. Common reagents include halogens, alkylating agents, and nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Halogens (e.g., bromine, chlorine), alkylating agents (e.g., methyl iodide), nucleophiles (e.g., amines, thiols)

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Sulfides

    Substitution: Various substituted benzothiadiazine derivatives

Scientific Research Applications

7-Fluoro-3-hydroxy-6-(trifluoromethyl)-2,3-dihydrobenzo[B]thiophene 1,1-dioxide has a wide range of scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial, antiviral, and anticancer properties.

    Agrochemicals: It is explored as a potential pesticide or herbicide due to its ability to interact with biological targets in pests and weeds.

    Materials Science: The compound’s unique chemical properties make it a candidate for the development of advanced materials, such as fluorinated polymers and coatings.

    Biological Research: It is used as a probe to study enzyme mechanisms and protein-ligand interactions due to its ability to form stable complexes with biological macromolecules.

Mechanism of Action

The mechanism of action of 7-Fluoro-3-hydroxy-6-(trifluoromethyl)-2,3-dihydrobenzo[B]thiophene 1,1-dioxide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can target enzymes, receptors, and ion channels, modulating their activity. For example, it may inhibit enzymes involved in microbial metabolism, leading to antimicrobial effects.

    Pathways Involved: The compound can interfere with cellular signaling pathways, such as those involved in cell proliferation and apoptosis, contributing to its anticancer properties.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Benzothiadiazine-1,1-dioxide: A structurally related compound with similar biological activities, such as antimicrobial and antihypertensive properties.

    4H-1,2,4-Benzothiadiazine-1,1-dioxides: These compounds are evaluated as KATP channel activators and have applications in treating diabetes and cardiovascular diseases.

Uniqueness

7-Fluoro-3-hydroxy-6-(trifluoromethyl)-2,3-dihydrobenzo[B]thiophene 1,1-dioxide stands out due to the presence of fluorine and trifluoromethyl groups, which enhance its chemical stability, lipophilicity, and biological activity. These unique features make it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C9H6F4O3S

Molecular Weight

270.20 g/mol

IUPAC Name

7-fluoro-1,1-dioxo-6-(trifluoromethyl)-2,3-dihydro-1-benzothiophen-3-ol

InChI

InChI=1S/C9H6F4O3S/c10-7-5(9(11,12)13)2-1-4-6(14)3-17(15,16)8(4)7/h1-2,6,14H,3H2

InChI Key

XMEVTHHLYFLYLO-UHFFFAOYSA-N

Canonical SMILES

C1C(C2=C(S1(=O)=O)C(=C(C=C2)C(F)(F)F)F)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.